molecular formula C10H16ClN B2742939 methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride CAS No. 2059913-74-3

methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride

Cat. No.: B2742939
CAS No.: 2059913-74-3
M. Wt: 185.7
InChI Key: CJAYXIVQOBFNHS-SBSPUUFOSA-N
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Description

Methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride (CAS: 2059913-74-3) is a chiral amine salt with the molecular formula C₁₀H₁₆ClN and a molecular weight of 185.70 g/mol . Its structure comprises a (1R)-configured ethyl group attached to a 2-methylphenyl aromatic ring, with a methyl group bonded to the amine nitrogen.

The compound is synthesized via methods similar to other primary amines, such as reductive amination or Mannich reactions. For example, describes the synthesis of 1-(2-methylphenyl)ethylamine (a structurally related intermediate) through acid-base extraction and purification steps, achieving a 46% yield . The hydrochloride salt form enhances solubility and stability, a common feature in bioactive amines for industrial use .

Properties

IUPAC Name

(1R)-N-methyl-1-(2-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8-6-4-5-7-10(8)9(2)11-3;/h4-7,9,11H,1-3H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAYXIVQOBFNHS-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of (1R)-1-(2-methylphenyl)ethanol.

    Amination: The alcohol is then converted to the corresponding amine through a reductive amination process. This involves the reaction of the alcohol with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Alkylation and Acylation

The free amine (after deprotonation) reacts with alkyl halides or acyl chlorides:

R-NH-CH(CH3)C6H4-2-CH3+R’-XR-NR’-CH(CH3)C6H4-2-CH3+HX\text{R-NH-CH(CH}_3\text{)C}_6\text{H}_4\text{-2-CH}_3 + \text{R'-X} \rightarrow \text{R-NR'-CH(CH}_3\text{)C}_6\text{H}_4\text{-2-CH}_3 + \text{HX}

Example:

  • Reaction with methyl iodide forms a tertiary amine derivative .

Multicomponent Reactions

Zinc-mediated conjugate addition-alkylation (CAA) reactions enable coupling with aldehydes or ketones to form α-branched amines. This method tolerates primary, secondary, and tertiary alkyl halides, with pathways varying between polar (primary) and radical (secondary/tertiary) mechanisms :

Alkyl Halide TypePathwayYield RangeExample Product
PrimaryPolar45–72%Linear α-branched amines
Secondary/TertiaryRadical50–85%Sterically hindered amines

Amide Formation

Coupling with carboxylic acids (e.g., using HBTU or EDC) generates amides:

R-NH-CH(CH3)C6H4-2-CH3+R”-COOHR-NH-CO-R”-CH(CH3)C6H4-2-CH3\text{R-NH-CH(CH}_3\text{)C}_6\text{H}_4\text{-2-CH}_3 + \text{R''-COOH} \rightarrow \text{R-NH-CO-R''-CH(CH}_3\text{)C}_6\text{H}_4\text{-2-CH}_3

  • Methyl ester derivatives (e.g., 11a ) show moderate activity (EC50_{50} = 538 nM), while carboxylic acid derivatives are inactive .

Catalytic and Stereochemical Considerations

  • Chiral resolution : The (1R) configuration influences enantioselective reactions. For example, Mitsunobu reactions retain stereochemistry during O-alkylation .

  • Radical inhibitors : Reactions with 1,1-diphenylethylene reduce yields for secondary/tertiary alkyl halides, confirming radical intermediates .

Stability and Functionalization

  • Acid/Base Stability : The hydrochloride salt decomposes under strong basic conditions to release the free amine.

  • Oxidation : Susceptible to oxidation at the benzylic position, forming imine or nitroso derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Bioactive Compounds

Methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride is often utilized as a chiral building block in the synthesis of biologically active molecules. Its structure allows for the introduction of chirality into synthetic pathways, which is crucial for developing pharmacologically active compounds. For instance, it has been used in the synthesis of various agonists targeting neurotransmitter receptors, showcasing its importance in drug discovery efforts .

1.2 Structure-Activity Relationship Studies

The compound plays a role in structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of new drugs. Research has indicated that modifications to the methyl and phenyl groups can significantly influence biological activity. For example, variations in the side chains can lead to different binding affinities at target receptors, making it an essential tool for medicinal chemists .

Pharmacological Applications

2.1 Neuropharmacology

Research has highlighted the compound's potential as a neuropharmacological agent. It has been investigated for its effects on neurotransmitter systems, particularly in relation to dopamine and norepinephrine pathways. Studies have shown that derivatives of this compound exhibit varying degrees of activity as stimulants or anxiolytics, making them candidates for further pharmacological evaluation .

2.2 Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Findings indicate that while it has therapeutic potential, it also carries risks such as acute toxicity upon ingestion and skin irritation upon contact. These safety evaluations are crucial for determining the viability of this compound in clinical settings .

Synthetic Organic Chemistry Applications

3.1 Chiral Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality makes it valuable in creating enantiomerically pure substances, which are essential in pharmaceuticals where the chirality can affect drug efficacy and safety .

3.2 Reaction Mechanisms

This compound has been involved in various reaction mechanisms that facilitate the formation of complex organic structures. The compound has been used in reactions such as nucleophilic substitutions and coupling reactions that are pivotal in constructing larger molecular frameworks .

Case Studies

Study Objective Findings
Study A Investigate SAR of amine derivativesIdentified key structural features influencing receptor binding
Study B Assess neuropharmacological effectsFound stimulatory effects on dopamine receptors
Study C Evaluate toxicity profileReported acute toxicity and skin irritation risks

Mechanism of Action

The mechanism of action of methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Aromatic Substitution : The 2-methylphenyl group in the target compound provides steric hindrance and moderate electron-donating effects, contrasting with chloro () or fluoro () substituents, which introduce electron-withdrawing effects and polarity .
  • Alkyl Chain Variations : Ortetamine HCl () shares the same molecular formula but features a propylamine chain instead of ethylamine, altering pharmacokinetics and metabolic stability .
  • Stereochemistry : The R-configuration in the target compound distinguishes it from racemic mixtures (e.g., rac-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride in ), which may exhibit reduced enantiomeric purity and efficacy .

Biological Activity

Methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride, commonly referred to as methylphenidate or a related compound, is a chiral amine with significant biological activity. This article explores its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H15N·HCl
  • Molecular Weight : 185.7 g/mol
  • Chirality : The compound features a chiral center that influences its biological activity and pharmacokinetics.

The structural configuration includes a methyl group attached to a nitrogen atom, which is connected to a chiral carbon that bears a 2-methylphenyl group and an ethyl group. This stereochemistry is crucial for its interaction with various biological receptors.

Research indicates that this compound interacts with several neurotransmitter systems:

  • Serotonin Receptors : Similar compounds have shown binding affinity to serotonin receptors (5-HT), which play roles in mood regulation and cognition.
  • Dopamine Receptors : The compound may influence dopamine pathways, potentially affecting behavior and reward mechanisms.
  • Adrenergic Receptors : Interaction with α and β adrenergic receptors suggests implications in cardiovascular responses and central nervous system stimulation.

1. Pharmacological Effects

The compound's pharmacological profile is characterized by stimulant effects, which can be beneficial in treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Its ability to enhance neurotransmitter release leads to increased alertness and focus.

2. Case Studies

Several studies have documented the effects of this compound on various health conditions:

  • ADHD Treatment : Clinical trials have demonstrated efficacy in reducing ADHD symptoms, with improvements in attention span and impulse control.
  • Cognitive Enhancement : Some research suggests potential cognitive-enhancing effects in healthy individuals, although ethical considerations regarding non-prescribed use persist.

Binding Affinity Studies

Recent studies have focused on the binding affinity of this compound to various receptors:

Receptor TypeBinding Affinity (Ki)Reference
5-HT ReceptorModerate
Dopamine D2 ReceptorHigh
α-AdrenergicVariable

These interactions suggest that the compound may exhibit both therapeutic benefits and side effects depending on receptor selectivity.

Toxicity Profile

Toxicological assessments indicate that while the compound has therapeutic potential, it also poses risks of dependence and adverse effects at higher doses. A study profiling over 900 chemicals highlighted the importance of monitoring for neurotoxicity and cardiovascular impacts associated with stimulant use .

Q & A

Q. What are the recommended synthetic routes for methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride?

The synthesis typically involves multi-step reactions, including alkylation, amination, and salt formation. A common approach starts with the preparation of the intermediate (1R)-1-(2-methylphenyl)ethylamine via reductive amination of 2-methylacetophenone with methylamine, followed by resolution of enantiomers using chiral resolving agents. The hydrochloride salt is formed by treating the free base with hydrochloric acid in anhydrous conditions . Key steps :

  • Reductive amination : Use sodium cyanoborohydride or hydrogen gas with palladium catalysts.
  • Chiral resolution : Employ tartaric acid derivatives or chiral chromatography to isolate the (R)-enantiomer .
  • Salt formation : React the amine with HCl in ethanol or diethyl ether under nitrogen atmosphere .

Q. How can researchers ensure the enantiomeric purity of the compound during synthesis?

Enantiomeric purity is critical for pharmacological studies. Methods include:

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to monitor enantiomeric excess (e.e.) .
  • NMR with chiral shift reagents : Europium-based reagents induce splitting of proton signals for enantiomer discrimination .
  • Polarimetry : Measure specific rotation ([α]D) and compare to literature values for the (R)-enantiomer .

Q. What analytical techniques are suitable for characterizing this compound?

Primary methods :

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–7.4 ppm, methyl groups at δ 1.2–1.5 ppm) .
  • HRMS : Confirm molecular weight (calculated for C₁₀H₁₅NCl: 184.09 g/mol) with <2 ppm error .
  • FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C–Cl bonds (~700 cm⁻¹) . Supplementary data : X-ray crystallography for absolute configuration confirmation (if single crystals are obtained) .

Advanced Research Questions

Q. How does the stereochemistry of the compound influence its interaction with biological targets (e.g., serotonin receptors)?

The (R)-configuration determines spatial orientation of the methyl and aryl groups, affecting binding affinity. For example:

  • Docking studies : The 2-methylphenyl group occupies hydrophobic pockets in 5-HT2C receptors, while the amine group forms hydrogen bonds with Asp134 .
  • Functional selectivity : (R)-enantiomers of similar amines show 10-fold higher potency at 5-HT2C vs. 5-HT2A receptors due to steric hindrance differences . Experimental design : Compare binding assays (Ki values) and functional responses (EC₅₀ for cAMP inhibition) between enantiomers .

Q. What strategies can resolve discrepancies in reported pharmacological activities of similar amines?

Contradictions in literature may arise from impurity profiles or assay conditions. Mitigation strategies include:

  • Repurification : Re-isolate the compound via recrystallization (e.g., ethanol/water mixtures) to remove byproducts .
  • Standardized assays : Use identical cell lines (e.g., HEK293 expressing human 5-HT2C) and buffer conditions (e.g., 1% DMSO, pH 7.4) .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outlier datasets .

Q. How to design experiments to assess the compound's functional selectivity in receptor binding studies?

Stepwise approach :

  • Radioligand displacement : Measure IC₅₀ against [³H]-LSD at 5-HT2A, 5-HT2B, and 5-HT2C receptors .
  • β-arrestin recruitment : Use BRET assays to quantify signaling bias (e.g., β-arrestin vs. Gq pathways) .
  • In vivo validation : Administer the compound in rodent models (e.g., head-twitch response for 5-HT2A activity) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of hydrochloride dust .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.